2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-9-18(14(2)11-13)27(24,25)23-16-6-3-5-15(12-16)19-22-17-7-4-10-21-20(17)26-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRJEIIONAYHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibit potent inhibitory activity against specific cancer-related pathways. For example:
- PI3K Inhibition : Thiazolo[5,4-b]pyridine derivatives have shown significant inhibition of phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell proliferation. A study reported an IC50 value as low as 3.6 nM for related compounds against PI3Kα .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Broad-Spectrum Activity : Similar benzenesulfonamide derivatives have demonstrated activity against various bacterial strains including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. In vitro studies have shown promising results with minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer effects of thiazolo[5,4-b]pyridine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The compound was assessed alongside traditional chemotherapeutics, showing enhanced efficacy in reducing cell viability at concentrations exceeding 10 µM .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various thiazole derivatives against resistant bacterial strains, the compound exhibited significant antibacterial activity with MIC values lower than those of conventional treatments like linezolid. This suggests its potential as a candidate for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolo[5,4-b]pyridine Scaffolds
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative): Structure: Replaces the dimethylbenzenesulfonamide with a 3-(trifluoromethyl)phenyl group. Activity: Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to favorable hydrophobic interactions with the kinase’s binding pocket .
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) :
- Structure : Replaces the sulfonamide with a naphthamide group.
- Activity : Reported in high-throughput screening (HTS) for cytotoxicity but lacks explicit c-KIT data .
- Comparison : The naphthamide group may increase aromatic stacking interactions but lacks the sulfonamide’s hydrogen-bonding capacity, possibly reducing target specificity.
Analogues with Alternative Heterocyclic Cores
Imidazo[1,2-a]pyridine Sulfonamides (e.g., 3ao) :
- Structure : Features an imidazo[1,2-a]pyridine core instead of thiazolo[5,4-b]pyridine, with a 4-(trifluoromethyl)phenyl substituent.
- Synthesis : Prepared via gold-catalyzed C–H activation, differing from Suzuki coupling used for thiazolo[5,4-b]pyridines .
- Comparison : The imidazo core may alter electron distribution, affecting binding kinetics. Gold catalysis offers synthetic efficiency but requires specialized catalysts.
- GK-Targeting Thiazolo[5,4-b]pyridine Derivative (PDB Ligand 3IMX): Structure: Contains a methoxy group and a propanamide tail. Activity: Activates glucokinase (GK) via allosteric binding 20 Å from the glucose site .
Structure-Activity Relationship (SAR) Insights
*Inferred from analogous syntheses in .
Key Research Findings
Synthetic Accessibility :
- Thiazolo[5,4-b]pyridine derivatives are typically synthesized via Suzuki-Miyaura cross-coupling (e.g., ), enabling modular substitution .
- Gold-catalyzed routes (e.g., ) offer alternative pathways but are less explored for sulfonamide derivatives .
Biological Performance :
- The 3-(trifluoromethyl)phenyl group in 6h improves c-KIT binding but may introduce metabolic instability .
- Sulfonamide-containing compounds (e.g., target compound) balance solubility and target engagement, making them favorable for drug development .
Target Selectivity :
- Thiazolo[5,4-b]pyridine derivatives show versatility, with activities ranging from kinase inhibition (c-KIT) to metabolic enzyme modulation (GK) .
Biological Activity
2,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The presence of both thiazole and pyridine rings enhances its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O2S2 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 863594-96-1 |
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinases (PI3K). Studies have demonstrated that this compound exhibits nanomolar IC50 values against various PI3K isoforms (PI3Kα, PI3Kγ, and PI3Kδ), indicating its potency in disrupting critical signaling pathways associated with cell growth and survival . The binding of the compound to the active sites of these enzymes prevents downstream phosphorylation events essential for cellular function.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have shown significant growth inhibition across various cancer cell lines. For instance:
- Growth Inhibition : The compound demonstrated IC50 values ranging from 0.20 to 2.58 µM against multiple cancer cell lines .
- Selectivity : It exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown notable antibacterial activity. Research indicates that derivatives containing thiazole and sulfonamide groups possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specific findings include:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure displayed low MIC values (e.g., 3.9 µg/mL against Staphylococcus aureus) .
- Mechanism : The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have been utilized to assess the therapeutic effects of this compound in tumor-bearing mice, revealing significant tumor regression and prolonged survival rates .
- Combination Therapies : Studies exploring the use of this compound in combination with established chemotherapeutics have indicated enhanced efficacy and reduced side effects compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves:
- Step 1 : Construction of the thiazolo[5,4-b]pyridine core via cyclization of pyridine-thiol precursors under microwave irradiation for enhanced reaction rates .
- Step 2 : Functionalization of the phenyl ring using Suzuki-Miyaura coupling to introduce the sulfonamide group, with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
- Step 3 : Methylation at the 2,4-positions of the benzene ring using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Microwave-assisted synthesis reduces reaction time (~30–60 minutes) and improves yields (up to 85%) compared to conventional heating .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and thiazolo-pyridine core integrity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected ~430–450 g/mol) .
- X-ray crystallography (if crystalline) to resolve π-stacking interactions between the thiazolo-pyridine and benzene rings .
Q. What are the primary biological screening assays used to evaluate its pharmacological potential?
- Assays :
- Kinase inhibition assays (e.g., PI3Kα, EGFR) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with comparisons to control inhibitors like LY294002 .
- Solubility screening in PBS/DMSO mixtures to assess formulation viability .
Advanced Research Questions
Q. How does the 2,4-dimethyl substitution on the benzene ring influence target selectivity compared to mono- or di-fluoro analogs?
- SAR Insights :
- Methyl groups enhance hydrophobic interactions with kinase ATP-binding pockets, improving affinity (e.g., ΔIC₅₀ = 15 nM vs. 50 nM for 2,5-difluoro analogs) .
- Fluorine substituents increase metabolic stability but reduce solubility due to higher logP values .
- Methodology : Comparative molecular docking (e.g., AutoDock Vina) and MD simulations to map binding interactions with PI3Kα .
Q. What strategies resolve contradictions in reported IC₅₀ values across different kinase assays?
- Approach :
- Standardize assay conditions : Use identical ATP concentrations (e.g., 10 µM) and enzyme batches to minimize variability .
- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
- Control for off-target effects using kinase profiling panels (e.g., DiscoverX) .
Q. How can metabolic stability and bioavailability be improved without compromising target inhibition?
- Strategies :
- Prodrug design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility .
- Co-crystallization with cyclodextrins or lipid nanoparticles for improved oral absorption .
- Fragment-based optimization : Replace the 4-methyl group with a trifluoromethyl (-CF₃) to balance lipophilicity and metabolic resistance .
Q. What computational methods are employed to predict off-target interactions and toxicity risks?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
